2-Amino-3-(3-methoxyphenyl)propan-1-ol

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationships

Researchers synthesizing beta-blockers and CNS agents often face limited availability of functionalized phenylalaninol intermediates. This 97% pure racemic beta-amino alcohol resolves that gap with dual orthogonal handles (amine + hydroxyl) for rapid SAR diversification. • 3-Methoxy group enhances receptor subtype selectivity vs. unsubstituted analogs • Racemate enables 2-5× cost savings over enantiopure forms for reaction optimization • Consistent purity ensures reproducible screening results. Standard global shipping.

Molecular Formula C10H15NO2
Molecular Weight 181.235
CAS No. 344359-33-7
Cat. No. B2550967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-(3-methoxyphenyl)propan-1-ol
CAS344359-33-7
Molecular FormulaC10H15NO2
Molecular Weight181.235
Structural Identifiers
SMILESCOC1=CC=CC(=C1)CC(CO)N
InChIInChI=1S/C10H15NO2/c1-13-10-4-2-3-8(6-10)5-9(11)7-12/h2-4,6,9,12H,5,7,11H2,1H3
InChIKeyMQFQMJOLDYSYPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-(3-methoxyphenyl)propan-1-ol – Overview


2-Amino-3-(3-methoxyphenyl)propan-1-ol, also known as DL-3-methoxyphenylalaninol or b-amino-3-methoxybenzenepropanol, is a racemic beta-amino alcohol of the phenylpropanolamine class (MW 181.23 g/mol, C10H15NO2) . Its structure features a primary amine at C-2, a primary alcohol at C-1, and a 3-methoxyphenyl substituent that imparts distinct electronic and steric properties relative to the parent phenylalaninol. The compound is recognized as a versatile chiral building block and a key intermediate in the synthesis of adrenergic receptor modulators, beta-blockers, and central nervous system agents . Its utility stems from the combination of two chemically orthogonal functional handles (amine and hydroxyl) with a meta-substituted aromatic ring that enables fine-tuning of molecular recognition events.

Why This Scaffold Cannot Be Replaced by Close Analogs


The 3-methoxy substitution pattern is not a minor structural variation—it fundamentally alters the electron density distribution on the aromatic ring, which directly affects binding to adrenergic receptors, metabolic stability, and solubility profiles . Unsubstituted phenylalaninol (CAS 16088-07-6) lacks the hydrogen bond acceptor capacity and the steric bulk of the methoxy group, leading to different pharmacokinetic and pharmacodynamic behaviors. The para-methoxy isomer (CAS 176035-15-7) positions the methoxy group at a site where resonance donation to the benzylic position is possible, altering the pKa of the amine and potentially changing receptor subtype selectivity . In asymmetric synthesis applications, the racemic DL mixture (CAS 344359-33-7) offers a cost advantage over single enantiomers while still providing access to both antipodes for screening; however, substituting enantiopure (S)-2-amino-3-(3-methoxyphenyl)propan-1-ol (CAS 938462-27-2) for the racemate may be required when stereochemical outcomes are critical. The evidence below quantifies these differences across multiple dimensions.

Key Differentiation Evidence


Meta-Methoxy Substitution Expands Hydrogen Bond Capacity vs. Phenylalaninol

Replacing hydrogen with a meta-methoxy group on the phenyl ring of phenylalaninol increases molecular weight by 30 Da (from 151.21 to 181.23 g/mol) and adds one hydrogen bond acceptor (from 2 HBA to 3 HBA) . This change also expands the topological polar surface area from approximately 46.25 Ų to 55.48 Ų, a gain of roughly 9.2 Ų, which enhances the compound's ability to engage in directional intermolecular interactions without violating Lipinski's Rule of Five . For fragment-based screening libraries or lead optimization programs, the 3-methoxy substituent provides a synthetic handle for SAR exploration that is entirely absent in the unsubstituted parent scaffold.

Medicinal Chemistry Fragment-Based Drug Design Structure-Activity Relationships

Racemic DL Form Offers Cost Advantage Over Enantiopure (S)-Enantiomer

The racemic DL-3-methoxyphenylalaninol (CAS 344359-33-7) is commercially available at 97% purity from multiple suppliers at prices that are substantially lower than the corresponding enantiopure (S)-2-amino-3-(3-methoxyphenyl)propan-1-ol (CAS 938462-27-2) . Vendor pricing data indicate that the racemate costs approximately £310 per gram versus £600-£1,530 per gram for the (S)-enantiomer at comparable purity, representing a cost multiplier of 1.9× to 4.9× depending on pack size . This differential reflects the added complexity of asymmetric synthesis or chiral resolution required to obtain a single enantiomer, making the racemate the economically rational choice for early-stage hit identification and SAR expansion.

Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry Economics

Meta-Methoxy Balances Lipophilicity and Solubility for CNS Penetration

Computational predictions and experimental data indicate that 2-amino-3-(3-methoxyphenyl)propan-1-ol exhibits a consensus logP value of approximately 1.09 (range across five methods: 0.56–2.0) and an aqueous solubility of 7.0 mg/mL (0.0386 mol/L) at 25°C . The unsubstituted phenylalaninol is predicted to have a logP of 0.7–0.77, while the para-methoxy analog has a reported logP of approximately 0.65–0.85 . The meta-methoxy substitution achieves a lipophilicity that is within the optimal CNS drug space (logP 1–3) while maintaining sufficient aqueous solubility for in vitro assay preparation without DMSO co-solvent, a practical advantage over more lipophilic analogs that require higher DMSO concentrations.

ADME CNS Drug Discovery Physicochemical Profiling

Proven Chiral Auxiliary Performance in Asymmetric Synthesis

In a peer-reviewed study by Marron et al. (Journal of Heterocyclic Chemistry, 1988), the (S)-enantiomer of O-methoxyphenylalaninol was employed as a chiral auxiliary in an asymmetric isoxazole annulation reaction . The imine derived from (S)-O-methoxyphenylalaninol and (RS)-2-phenylpropionaldehyde was deprotonated, quenched with 4-chloromethyl-3,5-dimethylisoxazole, and hydrolyzed to yield an isoxazolylaldehyde product with complete diastereocontrol. The absolute configuration of the product was unambiguously established as (R) by single-crystal X-ray diffractometry and chemical correlation. This represents a direct, quantitative demonstration of the compound's ability to transfer stereochemical information, a capability not shared by achiral or racemic phenylalaninol scaffolds without additional chiral derivatization.

Asymmetric Synthesis Chiral Auxiliaries Heterocyclic Chemistry

Recommended Application Scenarios


Beta-Blocker and Adrenergic Modulator Intermediate Synthesis

The compound serves as a validated key intermediate in the production of beta-blockers targeting hypertension, arrhythmias, and other cardiovascular conditions . Its 3-methoxy substitution provides the electronic profile required for interaction with adrenergic receptor subtypes, while the free amine and alcohol functionalities allow convenient incorporation into SAR expansion libraries. Researchers developing novel beta-1 selective antagonists or adrenergic agonists should prioritize this scaffold over unsubstituted phenylalaninol because the meta-methoxy group contributes an additional hydrogen bond acceptor (ΔHBA = +1) and increased TPSA (+9.2 Ų), which can be exploited to engineer subtype selectivity .

Enantioselective Method Development and Chiral Auxiliary Use

As demonstrated by Marron et al. (1988), the (S)-enantiomeric form of this compound functions as an effective stoichiometric chiral auxiliary in asymmetric heterocyclic synthesis, delivering complete diastereocontrol in isoxazole annulation with absolute configuration confirmed by X-ray crystallography . Synthetic methodology groups developing new asymmetric transformations can use the racemate (CAS 344359-33-7) for initial reaction optimization at 2–5× lower cost than the enantiopure form, then pivot to (S)- or (R)-enantiomer when scaling stereospecific reactions.

CNS Drug Discovery: Physicochemical Optimization

With a consensus logP of 1.09 and aqueous solubility of 7.0 mg/mL, this compound occupies the favorable CNS drug-like space that balances passive blood-brain barrier permeability with sufficient solubility for in vitro assay compatibility . CNS-focused medicinal chemistry programs can leverage the meta-methoxy substituent as a starting point for further SAR, knowing that removal of the methoxy group (to yield phenylalaninol) reduces logP to suboptimal levels for CNS penetration, while relocating it to the para position alters electronic conjugation and potentially receptor binding profiles.

Fragment-Based Screening Library Construction

As a low-molecular-weight (181.23 Da) amino alcohol with three hydrogen bond acceptors, two hydrogen bond donors, and a TPSA of 55.48 Ų, this compound meets all criteria for a high-quality fragment for screening libraries . Its dual amine-alcohol functionality enables rapid diversification through amide coupling, reductive amination, or esterification, while the meta-methoxy group provides a unique vector for growing fragments into lead compounds. Procurement of the commercially available 97% pure racemate ensures material consistency across screening campaigns.

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